molecular formula C14H18BrNO2 B130974 (S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide CAS No. 196597-84-9

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide

Cat. No.: B130974
CAS No.: 196597-84-9
M. Wt: 312.2 g/mol
InChI Key: FCIPPXPPFSLFJC-VIFPVBQESA-N
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Description

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a brominated indene moiety, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide typically involves a multi-step organic synthesis process. The starting material is often a brominated indene derivative, which undergoes a series of reactions including halogenation, reduction, and amide formation. The reaction conditions may vary, but common reagents include bromine, reducing agents like sodium borohydride, and amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide involves its interaction with specific molecular targets. The brominated indene moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile, 2-(5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidene)
  • 5-Bromo-2,3-dihydro-1H-inden-1-one

Uniqueness

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group on the indene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[(1S)-5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-2-14(18)16-6-5-9-3-4-10-7-12(15)13(17)8-11(9)10/h7-9,17H,2-6H2,1H3,(H,16,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIPPXPPFSLFJC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149739
Record name N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-84-9
Record name N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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